

2-Bromo-9,9-dimethylfluorene molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-9,9-dimethylfluorene**

Cat. No.: **B1278457**

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-9,9-dimethylfluorene

This technical guide provides a comprehensive overview of the molecular structure, formula, properties, and applications of **2-Bromo-9,9-dimethylfluorene**, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Formula

2-Bromo-9,9-dimethylfluorene is an aromatic organic compound.^{[1][2]} Its core structure consists of a fluorene molecule, which is a polycyclic aromatic hydrocarbon, substituted with a bromine atom at the 2-position and two methyl groups at the 9-position.^[1]

The chemical formula for **2-Bromo-9,9-dimethylfluorene** is $C_{15}H_{13}Br$.^{[1][3][4][5]} Its IUPAC name is **2-bromo-9,9-dimethylfluorene**.^[3] The presence of the bromine atom makes it a versatile intermediate in organic synthesis, allowing for the introduction of various functional groups through cross-coupling reactions.^{[1][2]}

Molecular Identifiers:

Identifier	Value
CAS Number	28320-31-2 [1] [3] [4] [5]
Molecular Weight	273.17 g/mol [1] [3] [4] [5]
InChI	1S/C15H13Br/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 [3] [4]
SMILES	CC1(C)c2ccccc2-c3ccc(Br)cc1 [4]

Physicochemical Properties

2-Bromo-9,9-dimethylfluorene is a white to off-white solid at room temperature.[\[1\]](#) It is slightly soluble in water and soluble in organic solvents like toluene.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Quantitative Data Summary:

Property	Value	Source
Melting Point	57-62 °C	[4]
	68 °C	[7]
Boiling Point	190 °C / 2 mmHg	[6]
	352.9 °C at 760 mmHg	[7]
Density	1.346 g/cm³	[7]
Refractive Index	1.615	[7]
Flash Point	165.1 °C	[7]

Applications in Research and Development

2-Bromo-9,9-dimethylfluorene is a key building block in the synthesis of advanced organic materials due to its high fluorescence and π -electron conjugation.[\[6\]](#)[\[8\]](#) Its primary applications are in the field of organic electronics.[\[6\]](#)[\[8\]](#)

- Organic Light Emitting Diodes (OLEDs): It is a popular precursor for synthesizing materials that efficiently emit deep blue light, a critical component for full-color displays.[8][9]
- Organic Solar Cells (OSCs): It is utilized in the fabrication of conducting polymers for OSCs. [6][8]
- Non-Linear Optical (NLO) Materials: Its electronic properties make it suitable for use in NLO applications.[6][8]

Experimental Protocols

Synthesis of 2-Bromo-9,9-dimethylfluorene

A common method for the synthesis of **2-Bromo-9,9-dimethylfluorene** involves the methylation of 2-bromofluorene.[6][8]

Materials:

- 2-Bromofluorene
- Dimethyl sulfoxide (DMSO)
- Iodomethane (Methyl Iodide)
- Potassium hydroxide (KOH)
- Methanol

Procedure:

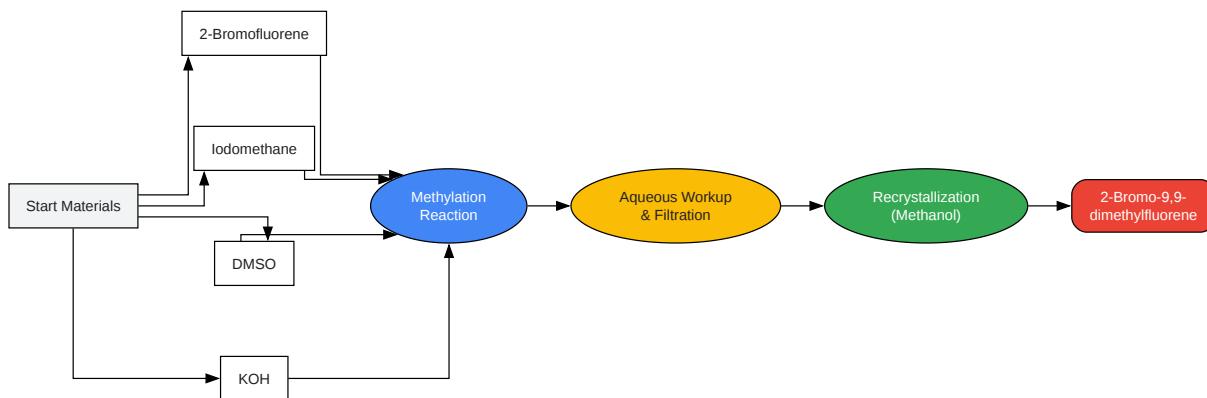
- Dissolve 2-bromofluorene in dimethyl sulfoxide (DMSO) in a reaction vessel.[10]
- Control the temperature of the solution to 30-35 °C.[10]
- Add iodomethane to the reaction mixture. The weight ratio of iodomethane to 2-bromofluorene should be approximately 1.3-1.5 : 1.[10]
- Stir the mixture for 5-10 minutes.[10]

- Add potassium hydroxide to the reaction. The weight ratio of potassium hydroxide to 2-bromofluorene should be approximately 1-1.1 : 1.[10]
- Allow the reaction to proceed for 4 hours.[10]
- After the reaction is complete, add water to the mixture and cool to precipitate the crude product.[10]
- Collect the crude product by suction filtration.[10]
- Recrystallize the crude product from methanol to obtain pure 9,9-dimethyl-2-bromofluorene. [10]

Suzuki Coupling Reaction using 2-Bromo-9,9-dimethylfluorene

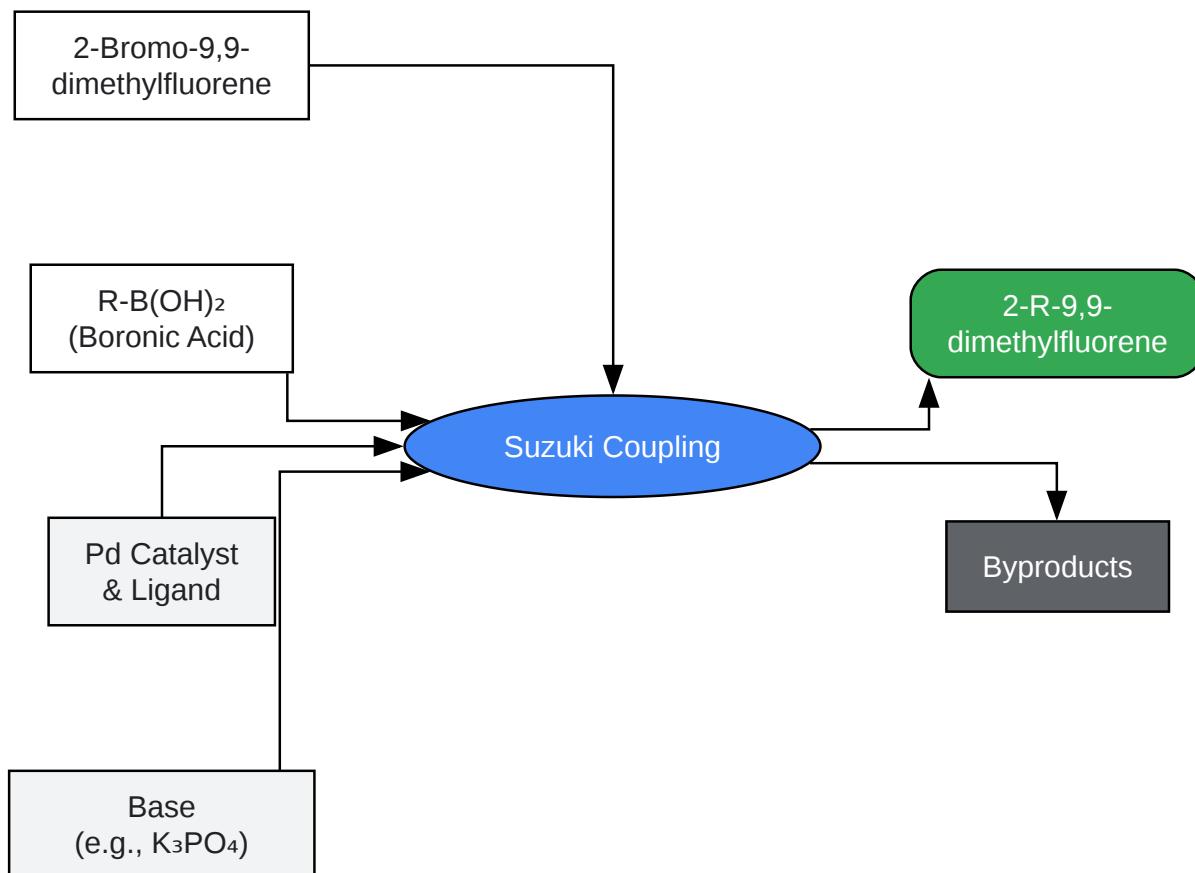
The bromine atom on the fluorene core allows for participation in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.[2]

Materials:


- **2-Bromo-9,9-dimethylfluorene**
- An appropriate boronic acid (e.g., (9-phenyl-9H-carbazol-3-yl)boronic acid)[2]
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)[2]
- A suitable phosphine ligand[2]
- Potassium phosphate tribasic trihydrate ($\text{K}_3\text{PO}_4 \cdot 3\text{H}_2\text{O}$)[2]
- Toluene
- Ethanol

Procedure:

- Prepare a palladium catalyst stock solution by dissolving $\text{Pd}(\text{OAc})_2$ and a phosphine ligand in toluene.[2]
- In a Schlenk tube, combine **2-Bromo-9,9-dimethylfluorene**, the boronic acid, and $\text{K}_3\text{PO}_4 \cdot 3\text{H}_2\text{O}$.[2]
- Purge the reaction vessel with an inert gas, such as nitrogen.[2]
- Add toluene, ethanol, and the palladium catalyst stock solution to the reaction mixture.[2]
- Stir the reaction at the appropriate temperature and monitor for completion.
- Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.


Visualized Workflow and Relationships

The following diagrams illustrate the logical flow of the synthesis and a key reaction of **2-Bromo-9,9-dimethylfluorene**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Bromo-9,9-dimethylfluorene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromo-9,9-dimethylfluorene | C15H13Br | CID 10945606 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-9,9-dimethylfluorene 97 28320-31-2 [sigmaaldrich.com]
- 5. 2-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Bromo-9,9-dimethylfluorene | 28320-31-2 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 2-Bromo-9,9-dimethylfluorene 97 28320-31-2 [sigmaaldrich.com]
- 9. H64732.06 [thermofisher.com]
- 10. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Bromo-9,9-dimethylfluorene molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278457#2-bromo-9-9-dimethylfluorene-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

